
4-(2-(Quinolin-2-yl)vinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Quinolin-2-yl)vinyl)aniline is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a quinoline ring system attached to a vinyl group, which is further connected to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Quinolin-2-yl)vinyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-quinolinecarboxaldehyde with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds via a condensation mechanism, forming the desired product .
Another method involves the use of a palladium-catalyzed cross-coupling reaction between 2-bromoquinoline and vinyl aniline. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Quinolin-2-yl)vinyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), solvents like acetic acid or chloroform.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-ylmethyl aniline.
Substitution: Nitrated or halogenated quinoline derivatives.
Scientific Research Applications
4-(2-(Quinolin-2-yl)vinyl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antimalarial, anticancer, and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(2-(Quinolin-2-yl)vinyl)aniline depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cancer cell growth . The quinoline moiety can also interact with nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the vinyl and aniline groups.
2-Quinolinecarboxaldehyde: A derivative with an aldehyde group at the 2-position of the quinoline ring.
4-Vinylaniline: A compound with a vinyl group attached to an aniline moiety, but without the quinoline ring.
Uniqueness
4-(2-(Quinolin-2-yl)vinyl)aniline is unique due to the presence of both the quinoline and aniline moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and a wide range of applications in various fields.
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-[(E)-2-quinolin-2-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-15-9-5-13(6-10-15)7-11-16-12-8-14-3-1-2-4-17(14)19-16/h1-12H,18H2/b11-7+ |
InChI Key |
NBOLSAZRONCULD-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)
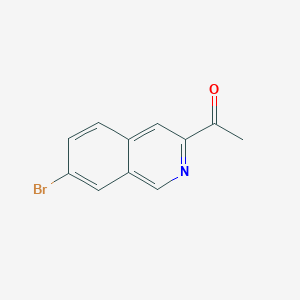
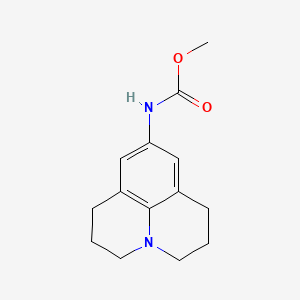


![Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B11865173.png)
![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)
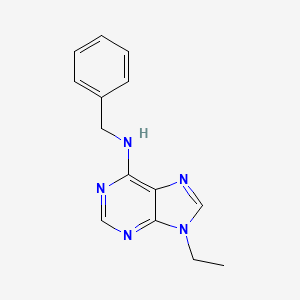
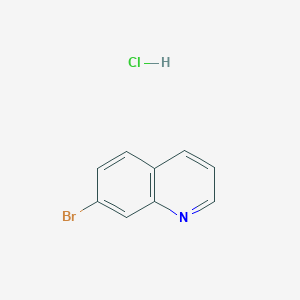
![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)
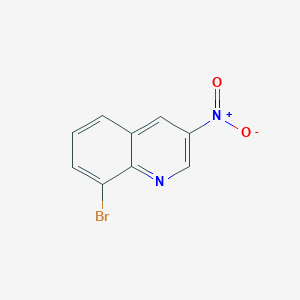
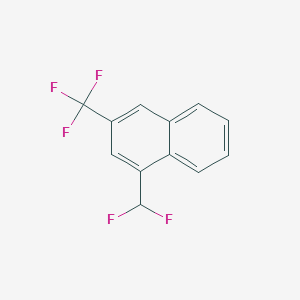

![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)
